molecular formula C7H14ClNO2 B2559273 cis-3-Methylpiperidine-2-carboxylic acid hcl CAS No. 1909288-43-2

cis-3-Methylpiperidine-2-carboxylic acid hcl

Cat. No.: B2559273
CAS No.: 1909288-43-2
M. Wt: 179.64
InChI Key: ZRDPTHZAEZSISM-IBTYICNHSA-N
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Description

Molecular Structure Analysis

The molecular structure of “cis-3-Methylpiperidine-2-carboxylic acid hcl” consists of seven carbon atoms, fourteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one chlorine atom. The InChI code for this compound is 1S/C7H13NO2/c1-5-6(7(9)10)3-2-4-8-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1 .

Scientific Research Applications

Stereoselective Synthesis

Research has shown efficient and straightforward routes to related compounds like cis- and trans-3-hydroxypipecolic acids, utilizing chiral templates for stereoselective formation. This demonstrates the compound's utility in the synthesis of nonproteinogenic cyclic alpha-amino acids, which are prevalent in numerous natural and synthetic compounds with medicinal significance (Ningning Liang & A. Datta, 2005).

Biochemical Applications

In the realm of biochemistry, derivatives of similar compounds have been studied for their inhibitory effects on enzymes like carbonic anhydrase, highlighting their potential therapeutic applications. For instance, bromophenol derivatives with cyclopropyl moieties, related structurally to cis-3-Methylpiperidine-2-carboxylic acid, have shown significant inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential uses in treating diseases such as Alzheimer's and Parkinson's (M. Boztaş et al., 2019).

Analytical Chemistry

The compound and its related analogs have been used in analytical methodologies, such as the determination of pyrethroid metabolites in human urine. This demonstrates its role in developing sensitive detection methods for environmental and toxicological studies (F. J. Arrebola et al., 1999).

Environmental Studies

cis-3-Methylpiperidine-2-carboxylic acid and its derivatives have applications in environmental studies, particularly in the analysis and understanding of the degradation and transformation products of synthetic compounds in the environment, as seen in studies involving the monitoring of pyrethroid insecticide metabolites (S. E. Baker et al., 2004).

Properties

IUPAC Name

(2S,3R)-3-methylpiperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-3-2-4-8-6(5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDPTHZAEZSISM-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCN[C@@H]1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Methylpicolinic acid (50 g, 365 mmol) was dissolved in 400 mL of EtOH:H2O (1:1) with 60 mL of aq. HCl (32%). PtO2 (5 g) was then added and the reaction stirred at rt under a hydrogen balloon until NMR indicated completion. The reaction was filtered through diatomaceous earth and concentrated to yield the title compound as a white solid which was used without further purification (60.5 g, 92%). 1H NMR (MeOD, 400 MHz) δ 4.13-4.11 (m, 1H), 3.40-3.33 (m, 1H), 3.05-2.99 (m, 1H), 2.61-2.58 (m, 1H), 1.92-1.72 (m, 4H), 1.09 (d, J=7.0 Hz, 3H). MS (ESI) 452.16 (M+H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
EtOH H2O
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step Two

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